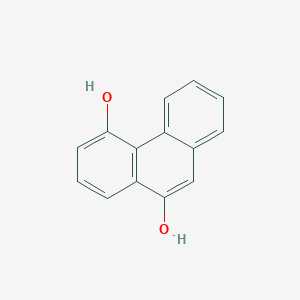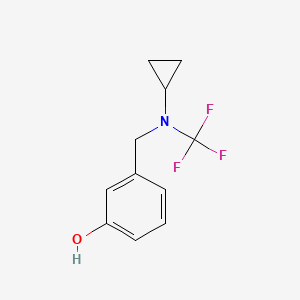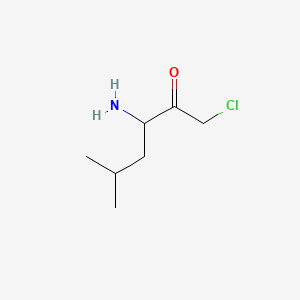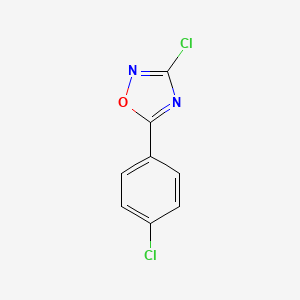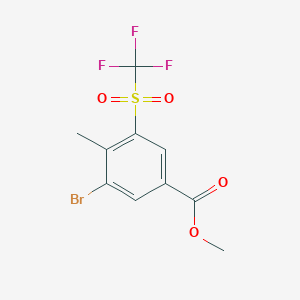
Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate is an organic compound that features a trifluoromethylsulfonyl group, a bromine atom, and a methyl ester group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethylsulfonyl group. The final step involves esterification to form the methyl ester. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The trifluoromethylsulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for ester hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce sulfonic acids .
Applications De Recherche Scientifique
Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Industry: Used in the production of specialty chemicals and advanced materials with specific properties
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate involves its interaction with molecular targets through its functional groups. The trifluoromethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-bromo-5-(trifluoromethyl)benzoate
- Methyl 4-bromo-3-(trifluoromethyl)benzoate
- Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable for various applications .
Propriétés
Formule moléculaire |
C10H8BrF3O4S |
|---|---|
Poids moléculaire |
361.13 g/mol |
Nom IUPAC |
methyl 3-bromo-4-methyl-5-(trifluoromethylsulfonyl)benzoate |
InChI |
InChI=1S/C10H8BrF3O4S/c1-5-7(11)3-6(9(15)18-2)4-8(5)19(16,17)10(12,13)14/h3-4H,1-2H3 |
Clé InChI |
RKDHMXMJKBWUJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)C(=O)OC)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


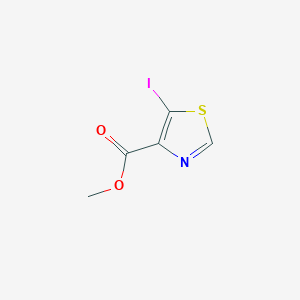
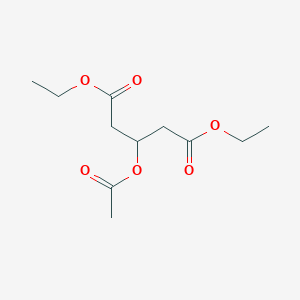
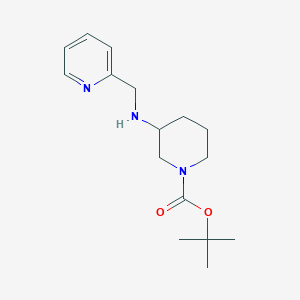
![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)
![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)


